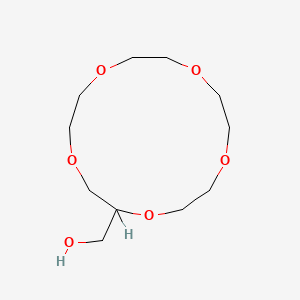

2-Hydroxymethyl-15-crown-5

Description

The exact mass of the compound 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4,7,10,13-pentaoxacyclopentadec-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O6/c12-9-11-10-16-6-5-14-2-1-13-3-4-15-7-8-17-11/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIQMMGCRYKJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCC(OCCOCCO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996978 | |

| Record name | (1,4,7,10,13-Pentaoxacyclopentadecan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75507-25-4 | |

| Record name | 2-Hydroxymethyl-15-crown-5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75507-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075507254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,4,7,10,13-Pentaoxacyclopentadecan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10,13-pentaoxacyclopentadecane-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxymethyl-15-crown-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-hydroxymethyl-15-crown-5, a functionalized crown ether of significant interest in various fields, including ion sensing, catalysis, and materials science.[1] The document details the reaction mechanisms, experimental conditions, and quantitative data for the most prevalent synthetic methodologies.

Introduction

This compound, with the IUPAC name (1,4,7,10,13-pentaoxacyclopentadecan-2-yl)methanol, is a derivative of the 15-crown-5 macrocycle. The presence of a hydroxymethyl group provides a reactive handle for further functionalization, making it a versatile building block in supramolecular chemistry and drug delivery systems.[1] This guide explores three prominent synthetic pathways to this valuable compound.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and challenges. The most notable methods include a multi-step synthesis commencing from trityl-protected precursors, the classical Williamson ether synthesis, and a direct cyclization involving formaldehyde.

Multi-Step Synthesis from Trityl Allyl Ether

This high-yield method involves a sequence of protection, addition, cyclization, and deprotection steps. It is a well-documented and reliable route to obtain high-purity this compound.

Experimental Protocol:

Step 1: Synthesis of Trityl Allyl Ether In a 100 mL four-necked flask equipped with a stirrer and reflux condenser, 5.42 g of triphenylmethanol is dissolved in 50 mL of dioxane. To this solution, 0.65 g of 80% sodium hydride (NaH) and 0.3 g of benzo-15-crown-5 are added. The mixture is heated to 80°C, and a solution of 2.2 mL of allyl bromide in 10 mL of dioxane is added dropwise. The reaction is refluxed for 16 hours. After cooling, the solid sodium bromide is filtered off. The filtrate is concentrated, and water is added to precipitate a yellow waxy solid. The solid is collected, dried, and recrystallized from ethanol to yield trityl allyl ether.

Step 2: Synthesis of Tetraethylene Glycol-β-bromoalkyl Ether In a reaction bottle with a stirrer and nitrogen protection, 1.78 g of N-bromosuccinimide (NBS) and 5 mL of tetraethylene glycol are dissolved in 30 mL of dioxane. A solution of 3 g of trityl allyl ether in 20 mL of dioxane is added dropwise. The reaction is stirred at 40-50°C for 4 hours. After the reaction is complete, 30 mL of water is added, and the mixture is extracted three times with diethyl ether.

Step 3: Cyclization to form the Crown Ether In a four-necked flask with a stirrer and reflux device, 200 mL of ethylene glycol dimethyl ether and 0.4 g of sodium hydroxide are heated to 75°C. A solution of 5 g of the tetraethylene glycol-β-bromoalkyl ether from the previous step in 50 mL of ethylene glycol dimethyl ether is added dropwise. The reaction is stirred at 75-80°C for 22 hours. The precipitated sodium bromide is filtered off, and the solvent is evaporated to yield the crude protected crown ether.

Step 4: Deprotection to this compound The crude product from the cyclization step is treated with a 1 mol/L hydrochloric acid solution. The mixture is refluxed for 4 hours, leading to the precipitation of triphenylmethanol. After cooling, the solid is filtered off. The filtrate is extracted with chloroform, and the combined organic extracts are dried over anhydrous magnesium sulfate. The solvent is evaporated, and the residue is purified by column chromatography on neutral alumina using an acetone-n-hexane (7:3 volume ratio) eluent to afford this compound as a yellow oily substance.[2] A yield of 87% has been reported for the final deprotection and purification step.[2]

Synthesis Mechanism: Multi-Step Route

Caption: Multi-step synthesis of this compound.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers, including crown ethers.[3] This SN2 reaction involves an alkoxide nucleophile attacking an alkyl halide or another substrate with a good leaving group. For the synthesis of this compound, this can be envisioned through the reaction of tetraethylene glycol with a protected glycerol derivative.

Experimental Protocol (Proposed):

Step 1: Preparation of the Ditosylate of Tetraethylene Glycol Tetraethylene glycol is reacted with two equivalents of p-toluenesulfonyl chloride in the presence of a base like pyridine at 0°C to room temperature to yield tetraethylene glycol ditosylate.

Step 2: Preparation of a Protected Glycerol Derivative Glycerol is reacted with a protecting group, such as an isopropylidene acetal (solketal), to protect the 1,2-diol, leaving the primary hydroxyl group at the 3-position free.

Step 3: Cyclization In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, the protected glycerol is dissolved in a suitable aprotic solvent like tetrahydrofuran (THF). A strong base, such as potassium hydroxide (KOH), is added to deprotonate the free hydroxyl group, forming the potassium alkoxide. A solution of tetraethylene glycol ditosylate in THF is then added dropwise to the refluxing mixture over several hours. The reaction is refluxed for 18-24 hours.

Step 4: Deprotection and Purification After cooling, the reaction mixture is filtered to remove the potassium tosylate salt. The solvent is evaporated, and the resulting crude product is subjected to acidic hydrolysis to remove the protecting group from the glycerol moiety. The final product is purified by vacuum distillation or column chromatography.

Synthesis Mechanism: Williamson Ether Synthesis

Caption: Williamson ether synthesis of this compound.

Synthesis from Tetraethylene Glycol and Formaldehyde

A more direct approach involves the reaction of tetraethylene glycol with formaldehyde in the presence of a base. This method is attractive due to the ready availability of the starting materials.

Experimental Protocol (Proposed):

In a reaction vessel, tetraethylene glycol and an aqueous solution of formaldehyde are mixed in a suitable solvent, such as dioxane or another ether. A base, typically a strong hydroxide like sodium hydroxide or potassium hydroxide, is added to catalyze the reaction. The mixture is heated to around 75°C and stirred for several hours. The reaction proceeds via a template-assisted cyclization, where the cation of the base helps to organize the acyclic precursor into a conformation that favors the formation of the crown ether ring. After the reaction is complete, the mixture is cooled, and the product is extracted into an organic solvent. The organic phase is then washed to remove the base and any unreacted starting materials. The solvent is evaporated, and the crude product is purified by vacuum distillation or column chromatography.

Quantitative Data Summary

| Parameter | Multi-Step Synthesis from Trityl Allyl Ether | Williamson Ether Synthesis (Typical) | Synthesis from Tetraethylene Glycol and Formaldehyde (Typical) |

| Starting Materials | Triphenylmethanol, Allyl bromide, Tetraethylene glycol, NBS | Tetraethylene glycol, Protected glycerol derivative | Tetraethylene glycol, Formaldehyde |

| Key Reagents | NaH, NaOH, HCl | Strong base (e.g., KOH), p-toluenesulfonyl chloride | Strong base (e.g., NaOH) |

| Solvent | Dioxane, Ethylene glycol dimethyl ether | THF, Pyridine | Dioxane |

| Temperature | 40-80°C, Reflux | Reflux | ~75°C |

| Reaction Time | Multi-day | 18-24 hours (cyclization) | Several hours |

| Reported Yield | 87% (final step)[2] | 30-60% | Variable, often lower |

Experimental Workflow

Caption: Comparative experimental workflows for the synthesis of this compound.

Conclusion

The synthesis of this compound can be accomplished through various routes, with the multi-step synthesis from trityl allyl ether offering a reliable and high-yielding, albeit lengthy, process. The Williamson ether synthesis provides a more classical and adaptable approach, while the direct reaction with formaldehyde presents a potentially more atom-economical pathway. The choice of synthetic route will depend on factors such as desired purity, scale, available starting materials, and experimental capabilities. Further optimization of the direct synthesis methods could lead to more efficient and scalable production of this important functionalized crown ether.

References

An In-depth Technical Guide to 2-Hydroxymethyl-15-crown-5: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Hydroxymethyl-15-crown-5. Detailed experimental protocols for its synthesis, purification, and characterization are presented to assist researchers in its practical application. While direct involvement in biological signaling pathways is not established, this guide explores its significant utility in the development of ion-selective electrodes and its potential in drug delivery systems and polymer chemistry. A detailed workflow for the fabrication of a potassium-selective electrode using a crown ether-based ionophore is provided as a key application.

Core Properties of this compound

This compound is a derivative of the macrocyclic polyether 15-crown-5, distinguished by the presence of a hydroxymethyl group. This functional group enhances its utility as a chemical intermediate for further modification and immobilization.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₂₂O₆ |

| Molecular Weight | 250.29 g/mol |

| CAS Number | 75507-25-4 |

| Appearance | Viscous liquid |

| Density | 1.175 g/mL at 25 °C |

| Boiling Point | 135 °C at 1.5 mmHg |

| Refractive Index (n20/D) | 1.479 |

| Solubility in Water | 58 g/L at 25°C[1] |

| Flash Point | 113 °C (closed cup) |

Spectroscopic Data

The structural integrity of this compound is typically confirmed using various spectroscopic techniques. Expected spectral characteristics are summarized in Table 2.

| Technique | Data |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | The spectrum is expected to show complex multiplets for the crown ether protons and signals corresponding to the hydroxymethyl group. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Signals corresponding to the carbon atoms of the crown ether ring and the hydroxymethyl group are expected. |

| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) is expected at m/z 250.[2] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-O-C ether linkages and a broad absorption for the O-H stretch of the hydroxyl group are expected. |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves a multi-step process, which is detailed below.[2]

Step 1: Synthesis of Trityl Allyl Ether

-

To a 100 mL four-necked flask equipped with a stirrer and reflux condenser, add 5.42 g of triphenylmethanol and 50 mL of dioxane.

-

Add 0.65 g of 80% sodium hydride (NaH) and 0.3 g of benzo-15-crown-5.

-

Slowly heat the mixture to 80 °C.

-

Add a solution of 2.2 mL of allyl bromide in 10 mL of dioxane dropwise.

-

Continue stirring and refluxing for 16 hours.

-

Cool the reaction mixture to room temperature and filter to remove solid sodium bromide (NaBr).

-

Evaporate approximately three-quarters of the solvent from the filtrate.

-

Add water to the remaining solution and allow it to stand until a yellow waxy solid forms.

-

Collect the solid by suction filtration, dry, and recrystallize from ethanol to yield trityl allyl ether.[2]

Step 2: Synthesis of Tetraethylene Glycol-β-bromoalkyl Ether

-

In a reaction vessel with a stirrer and nitrogen inlet, combine 1.78 g of N-bromosuccinimide (NBS) and 5 mL of tetraethylene glycol.

-

Add 30 mL of dioxane to dissolve the NBS completely.

-

Prepare a solution of 3 g of trityl allyl ether in 20 mL of dioxane and add it dropwise to the reaction mixture.

-

Stir the reaction at 40-50 °C for 4 hours.

-

After the reaction is complete, add 30 mL of water and extract the mixture three times with 30 mL of diethyl ether.

Step 3: Cyclization to form this compound

-

In a four-necked flask with a stirrer and reflux condenser, add 200 mL of ethylene glycol dimethyl ether and 0.4 g of sodium hydroxide.

-

Heat the mixture to 75 °C with stirring.

-

Dissolve 5 g of the tetraethylene glycol-β-bromoalkyl ether from the previous step in 50 mL of ethylene glycol dimethyl ether and add it dropwise to the reaction flask.

-

Stir the reaction mixture at 75-80 °C for 22 hours.

-

After completion, filter off the sodium bromide and evaporate the solvent to obtain the crude product.[2]

Purification by Column Chromatography

-

The crude this compound is purified by column chromatography on neutral aluminum oxide.[2]

-

Prepare a slurry of the adsorbent in the chosen eluent.

-

Load the crude product onto the column.

-

Elute the column with a mixture of acetone and n-hexane (7:3 volume ratio).[2]

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain a yellow oily substance.[2]

Characterization by NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[3]

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans for a good signal-to-noise ratio.[4]

-

¹³C NMR Acquisition: Prepare a more concentrated sample (50-100 mg).[3] Acquire the spectrum with proton decoupling to simplify the spectrum and enhance sensitivity. A greater number of scans will be required compared to ¹H NMR.[4]

-

Data Processing: Process the raw data using Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Characterization by Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution (1-10 µM) of the sample in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.[4]

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode to observe the protonated molecule or cation complexes.[4]

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Applications in Research and Development

The unique structure of this compound, combining the ion-binding capabilities of the crown ether macrocycle with a reactive hydroxyl group, makes it a valuable tool in various scientific fields.

Ion-Selective Electrodes

Crown ethers are excellent ionophores for the fabrication of ion-selective electrodes due to their ability to selectively bind specific cations. The 15-crown-5 cavity is particularly well-suited for potassium ions (K⁺).

Experimental Workflow: Fabrication of a Potassium-Selective Electrode

The following diagram illustrates a typical workflow for the fabrication of a potassium-selective electrode using a crown ether-based ionophore.

Caption: Workflow for fabricating a potassium-selective electrode.

A new potassium ion-selective membrane electrode has been successfully developed using benzo-15-crown-5 as the neutral carrier, ortho-nitrophenylphenyl ether as a plasticizer, and PVC as the membrane matrix.[5] This electrode exhibits a linear response to potassium ion concentrations from 1x10⁻⁶ to 1x10⁻² mol L⁻¹.[5]

Drug Delivery Systems

The ability of crown ethers to encapsulate ions and small molecules makes them promising candidates for drug delivery applications. The hydrophilic exterior and hydrophobic interior of the crown ether cavity can improve the solubility and bioavailability of certain drugs. This compound can be incorporated into polymer-based drug delivery systems.

Conceptual Workflow: Preparation of Drug-Loaded Polymeric Nanoparticles

The following diagram outlines a general workflow for the preparation of drug-loaded polymeric nanoparticles, where a functionalized crown ether could be incorporated.

Caption: General workflow for preparing drug-loaded nanoparticles.

Polymer Chemistry

The hydroxyl group of this compound serves as a reactive site for its incorporation into polymer chains. This can be achieved through polymerization reactions, leading to materials with tailored ion-binding properties. Such polymers have potential applications in areas like specialty membranes, sensors, and catalysts.

Conclusion

This compound is a versatile and valuable compound for researchers in chemistry, materials science, and drug development. Its well-defined physical and chemical properties, combined with its synthetic accessibility, make it a useful building block for a variety of applications. While its direct role in biological signaling is yet to be elucidated, its utility in creating advanced materials such as ion-selective sensors and functionalized polymers is clear. The detailed protocols and workflows provided in this guide are intended to facilitate further research and innovation using this remarkable molecule.

References

2-Hydroxymethyl-15-crown-5 CAS number 75507-25-4 technical data sheet

CAS Number: 75507-25-4

This technical guide provides a comprehensive overview of 2-Hydroxymethyl-15-crown-5, a functionalized crown ether of significant interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, and key applications, including detailed experimental methodologies and visual representations of relevant workflows and mechanisms.

Core Properties of this compound

This compound, also known by its IUPAC name (1,4,7,10,13-Pentaoxacyclopentadecan-2-yl)methanol, is a derivative of the 15-crown-5 ether.[1][2] The presence of a hydroxymethyl group enhances its reactivity and allows for further functionalization, making it a versatile building block in various chemical applications.[1]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 75507-25-4 |

| Molecular Formula | C₁₁H₂₂O₆[1] |

| Molecular Weight | 250.29 g/mol [1] |

| Appearance | Clear, colorless to almost colorless viscous liquid[1] |

| Boiling Point | 135 °C at 1.5 mmHg[3] |

| Density | 1.175 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.479[3] |

| Water Solubility | 58 g/L at 25 °C[3] |

| Flash Point | >110 °C (>230 °F)[1] |

Safety and Handling

This compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[4][5] Appropriate personal protective equipment, including eye shields and gloves, should be worn when handling this compound.[4] It is recommended to store it under an inert gas (nitrogen or argon) at 2-8°C.[6]

Synthesis of this compound

A common synthetic route for this compound involves a multi-step process starting from trityl alcohol and allyl bromide.[1] The general workflow for this synthesis is depicted in the diagram below.

Caption: A multi-step synthesis of this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a detailed methodology for the synthesis of this compound, adapted from described methods.[1]

Step 1: Synthesis of Trityl Allyl Ether

-

In a 100 mL four-necked flask equipped with a stirrer and reflux condenser, dissolve 5.42 g of triphenylmethanol in 50 mL of dioxane.

-

Add 0.65 g of 80% sodium hydride (NaH) and 0.3 g of benzo-15-crown-5.

-

Slowly heat the mixture to 80°C.

-

Dropwise, add a solution of 2.2 mL of allyl bromide in 10 mL of dioxane.

-

Continue stirring and refluxing for 16 hours.

-

Cool the reaction to room temperature and filter to remove solid sodium bromide (NaBr).

-

Evaporate approximately three-quarters of the solvent from the filtrate.

-

Add water to the remaining solution and let it stand until a yellow waxy solid forms.

-

Filter the solid, dry it, and recrystallize from ethanol to obtain trityl allyl ether.

Step 2: Formation of Brominated Intermediate

-

In a reaction vessel with a stirrer and nitrogen atmosphere, add 1.78 g of N-bromosuccinimide (NBS) and 5 mL of tetraethylene glycol to 30 mL of dioxane to form a homogeneous solution.

-

Separately, dissolve 3 g of trityl allyl ether in 20 mL of dioxane.

-

Gradually add the trityl allyl ether solution to the NBS solution.

-

Stir the reaction at 40-50°C for 4 hours.

-

After the reaction is complete (indicated by the absence of positive bromide ions), add 30 mL of water.

-

Extract the aqueous mixture three times with 30 mL of diethyl ether each time.

Step 3: Cyclization to form the Protected Crown Ether

-

In a four-necked flask with a stirrer and reflux device, add 200 mL of ethylene glycol dimethyl ether and 0.4 g of sodium hydroxide.

-

Heat the mixture to 75°C with stirring.

-

Dissolve 5 g of the brominated intermediate from the previous step in 50 mL of ethylene glycol dimethyl ether and add it dropwise to the reaction.

-

Stir the reaction for 22 hours at 75-80°C.

-

After completion, filter out the sodium bromide and evaporate the solvent to obtain a yellow viscous oil.

Step 4: Acidic Hydrolysis to Yield this compound

-

To the resulting oil from the cyclization step, add 80 mL of 1 mol/L hydrochloric acid solution.

-

Reflux the mixture for 4 hours, during which a white solid (triphenylmethanol) will precipitate.

-

Cool the mixture and filter out the solid.

-

Extract the filtrate with chloroform (3-5 times).

-

Combine the chloroform extracts and dry them over anhydrous magnesium sulfate.

-

Evaporate the chloroform under reduced pressure.

-

Purify the residue by column chromatography on neutral aluminum chloride, eluting with an acetone-n-hexane mixture (7:3 volume ratio).

-

Evaporate the solvent from the collected fractions under reduced pressure to obtain this compound as a yellow oily substance.

Applications in Research and Development

The unique structure of this compound, featuring a cation-selective cavity and a reactive hydroxyl group, makes it a valuable tool in various scientific fields.

Ion-Selective Electrodes

Crown ethers are excellent ionophores for the fabrication of ion-selective electrodes (ISEs) due to their ability to selectively bind specific cations.[7][8] The 15-crown-5 cavity is particularly well-suited for complexing with sodium (Na⁺) and potassium (K⁺) ions. The hydroxymethyl group on this compound can be used to covalently attach the crown ether to a polymer backbone or other sensor components.

Caption: Selective binding of a target cation by the crown ether in an ISE.

Experimental Protocol: Preparation of a Potassium-Ion-Selective PVC Membrane Electrode

This protocol, based on methods for benzo-15-crown-5, can be adapted for this compound.[9]

-

Membrane Cocktail Preparation:

-

In a glass vial, dissolve the following components in a minimal amount of tetrahydrofuran (THF):

-

PVC (Polyvinyl chloride) powder (e.g., 30% w/w)

-

Plasticizer, such as o-nitrophenyl octyl ether (o-NPOE) (e.g., 65% w/w)

-

This compound as the ionophore (e.g., 2-5% w/w)

-

A lipophilic salt, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (e.g., 0.5% w/w)

-

-

Stir the mixture until all components are fully dissolved and a homogenous, viscous solution is obtained.

-

-

Membrane Casting:

-

Pour the membrane cocktail into a flat, glass ring placed on a clean glass plate.

-

Cover the ring loosely to allow for slow evaporation of the THF over 24 hours at room temperature.

-

Once the membrane is formed, carefully peel it from the glass plate.

-

-

Electrode Assembly:

-

Cut a small disc (approximately 5-7 mm in diameter) from the cast membrane.

-

Affix the membrane disc to the end of a PVC electrode body using a PVC/THF slurry as an adhesive.

-

Fill the electrode body with an internal filling solution (e.g., 0.1 M KCl).

-

Insert an Ag/AgCl internal reference electrode into the filling solution, ensuring no air bubbles are trapped.

-

-

Conditioning:

-

Condition the assembled electrode by soaking it in a 0.01 M KCl solution for at least 12 hours before use. This allows for the membrane to become fully hydrated and equilibrated.

-

Phase Transfer Catalysis

This compound can function as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., a solid or aqueous phase and an organic phase).[10][11] The crown ether encapsulates a cation from the solid/aqueous phase, transporting it into the organic phase. To maintain charge neutrality, the corresponding anion is also carried into the organic phase, where it becomes a highly reactive "naked" anion.

Caption: Catalytic cycle of a crown ether in phase transfer catalysis.

Experimental Protocol: Williamson Ether Synthesis using Phase Transfer Catalysis

The following is a general protocol for a Williamson ether synthesis that can be catalyzed by this compound.[12]

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the alcohol (1.0 equivalent) and an anhydrous non-polar solvent (e.g., toluene).

-

Add a solid base, such as powdered potassium hydroxide (1.5 equivalents).

-

Add a catalytic amount of this compound (e.g., 5 mol%).

-

-

Reaction Execution:

-

Stir the mixture vigorously at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ether.

-

Polymer Chemistry

The hydroxymethyl group of this compound serves as a reactive site, allowing it to be used as an initiator or a monomer in polymerization reactions.[13] This enables the synthesis of polymers with pendant crown ether moieties, which can impart ion-binding capabilities to the material. For instance, it can be used in ring-opening polymerization of cyclic esters.

Experimental Protocol: Ring-Opening Polymerization of a Cyclic Ester

This protocol outlines a general procedure for the ring-opening polymerization of a cyclic ester, such as lactide or caprolactone, using this compound as an initiator.

-

Preparation:

-

Thoroughly dry all glassware in an oven at >100°C and cool under a stream of dry nitrogen or argon.

-

Purify the cyclic ester monomer (e.g., by recrystallization or sublimation) and the solvent (e.g., toluene, by distillation over a drying agent).

-

Dry the this compound initiator under vacuum.

-

-

Polymerization:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of the cyclic ester monomer in the anhydrous solvent.

-

Add the this compound initiator (the monomer-to-initiator ratio will determine the target molecular weight of the polymer).

-

Add a catalyst, such as tin(II) 2-ethylhexanoate (Sn(Oct)₂), typically at a monomer-to-catalyst ratio of 1000:1 to 10,000:1.

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 110-140°C).

-

Allow the polymerization to proceed with stirring for the desired time (can range from a few hours to 24 hours).

-

-

Polymer Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Dissolve the viscous reaction mixture in a suitable solvent, such as dichloromethane.

-

Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh non-solvent to remove any unreacted monomer and catalyst residues.

-

Dry the purified polymer under vacuum until a constant weight is achieved.

-

Antimicrobial Properties

Derivatives of this compound have shown promising antimicrobial activity. The proposed mechanism involves the disruption of the bacterial cell membrane, leading to cell lysis.[1] The lipophilic exterior of the crown ether facilitates its interaction with the lipid bilayer of the cell membrane, while the complexed cation may disrupt the ion balance across the membrane.

Experimental Protocol: Evaluation of Antimicrobial Activity by Broth Microdilution

A standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound is the broth microdilution assay.

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Preparation of Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

The results can be confirmed by measuring the optical density at 600 nm using a microplate reader.

-

Conclusion

This compound is a highly versatile and functionalized macrocycle with significant potential in diverse areas of chemical research and development. Its unique combination of a cation-selective cavity and a reactive hydroxyl group allows for its application in the development of advanced materials such as ion-selective sensors and functional polymers. Furthermore, its potential as a phase transfer catalyst and antimicrobial agent opens up possibilities for its use in synthetic chemistry and drug discovery. The detailed protocols provided in this guide serve as a valuable resource for scientists and researchers looking to explore the capabilities of this remarkable compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound (75507-25-4) for sale [vulcanchem.com]

- 3. This compound | 75507-25-4 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. iajpr.com [iajpr.com]

- 11. jetir.org [jetir.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

In-Depth Spectral Analysis of 2-Hydroxymethyl-15-crown-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 2-Hydroxymethyl-15-crown-5, a significant crown ether derivative, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the structural elucidation of the molecule through the interpretation of its characteristic spectral data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemistry, materials science, and drug development.

Introduction

This compound is a derivative of the 15-crown-5 ether, featuring a hydroxymethyl group that enhances its utility in various applications, including the formation of host-guest complexes, ion sensing, and as a building block in the synthesis of more complex molecules. A thorough understanding of its molecular structure is paramount for its effective application, and NMR and IR spectroscopy are powerful analytical techniques for this purpose. This guide presents a detailed examination of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, offering insights into its structural features.

Data Presentation

The spectral data for this compound is summarized in the following tables for clarity and ease of comparison.

¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 - 3.8 | Multiplet | 20H | -O-CH₂-CH₂-O- (crown ether ring protons) |

| ~3.5 | Multiplet | 1H | -CH- (methine proton on the crown ether ring) |

| ~3.4 | Multiplet | 2H | -CH₂-OH (methylene protons of the hydroxymethyl group) |

| ~2.75 | Singlet (broad) | 1H | -OH (hydroxyl proton) |

Note: The chemical shifts for the crown ether protons overlap, forming a complex multiplet. The hydroxyl proton signal may be broad and its chemical shift can be concentration-dependent.

¹³C NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~79.0 | -CH- (methine carbon on the crown ether ring) |

| ~71.0 - 72.0 | -O-CH₂- (carbons of the crown ether ring) |

| ~70.0 | -O-CH₂- (carbons of the crown ether ring) |

| ~64.0 | -CH₂-OH (methylene carbon of the hydroxymethyl group) |

Note: The chemical shifts of the crown ether carbons can be very close and may require high-resolution instrumentation for complete separation.

Infrared (IR) Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3450 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~2920 | Strong | C-H stretch (aliphatic) |

| ~2870 | Strong | C-H stretch (aliphatic) |

| ~1450 | Medium | C-H bend (scissoring) |

| ~1100 | Very Strong | C-O-C stretch (ether linkage) |

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

Pipettes and vial

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust its position.

-

Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

-

For ¹H NMR, set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay.

-

Acquire the ¹H NMR spectrum.

-

For ¹³C NMR, switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate spectral width, a larger number of scans (e.g., 128 or more due to the low natural abundance of ¹³C), and a suitable relaxation delay.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.

-

Phase the spectra to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the multiplicities (singlet, doublet, triplet, multiplet) of the signals in the ¹H NMR spectrum to deduce spin-spin coupling information.

-

Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing its infrared absorption spectrum.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr)

-

This compound sample (liquid)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure (using ATR accessory):

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry. If necessary, clean it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will subtract any atmospheric (e.g., CO₂, H₂O) or accessory-related absorptions from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.

-

Ensure the crystal is fully covered by the sample.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures.

Caption: Workflow for NMR Spectral Analysis.

Caption: Workflow for IR Spectral Analysis.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and comprehensive approach to the structural characterization of this compound. The presented spectral data and detailed experimental protocols offer a solid foundation for researchers and scientists to confidently identify and utilize this versatile molecule in their respective fields. The distinct signals in the NMR spectra and the characteristic absorption bands in the IR spectrum serve as a reliable fingerprint for the structural confirmation of this compound.

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Hydroxymethyl-15-crown-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational landscape of 2-Hydroxymethyl-15-crown-5, a functionalized crown ether of significant interest in supramolecular chemistry and drug delivery. In the absence of comprehensive experimental crystallographic data, this guide outlines a robust computational methodology to elucidate the compound's three-dimensional structure. The content herein is structured to be a valuable resource for researchers, offering a foundational understanding of the structural characteristics that govern the molecule's function.

Introduction

This compound is a derivative of the well-known 15-crown-5, featuring a hydroxymethyl substituent on the macrocyclic ring.[1] This functional group enhances the molecule's utility by providing a site for further chemical modification and influencing its complexation behavior with various cations.[1] A thorough understanding of its molecular structure and preferred conformations is paramount for the rational design of novel host-guest systems, ion-selective sensors, and targeted drug delivery vehicles.[1] This guide presents a computational approach to determine these structural features, providing predicted quantitative data and outlining the experimental protocols for spectroscopic validation.

Molecular Structure and Properties

This compound is a flexible macrocycle composed of a fifteen-membered ring containing five oxygen atoms. The presence of the hydroxymethyl group introduces a chiral center, leading to the existence of enantiomers. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O₆ | |

| Molecular Weight | 250.29 g/mol | |

| CAS Number | 75507-25-4 | |

| Appearance | Viscous liquid | |

| Boiling Point | 135 °C at 1.5 mmHg | |

| Density | 1.175 g/mL at 25 °C | |

| Refractive Index | n20/D 1.479 |

Computational Methodology for Structural Elucidation

Due to the lack of single-crystal X-ray diffraction data for this compound, a computational modeling approach is the most effective means of determining its low-energy conformations and detailed geometric parameters. The following protocol outlines a standard and reliable methodology.

Conformational Search

A thorough conformational search is the initial and critical step to explore the potential energy surface of the flexible macrocycle. A molecular mechanics force field, such as MMFF94s, is suitable for efficiently sampling a large number of possible conformations.[2]

Geometry Optimization and Energy Calculation

Following the conformational search, the identified low-energy conformers are subjected to more accurate quantum mechanical calculations. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[3][4] The B3LYP functional combined with a Pople-style basis set, such as 6-31G(d), provides a good balance between accuracy and computational cost for molecules of this nature.[3]

Workflow for Computational Analysis

The logical workflow for the computational analysis of this compound is depicted in the following diagram.

References

Solubility Profile of 2-Hydroxymethyl-15-crown-5 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxymethyl-15-crown-5, a functionalized crown ether of significant interest in various scientific and pharmaceutical applications. While quantitative solubility data in organic solvents is not extensively documented in publicly available literature, this guide consolidates known information, including its aqueous solubility, and provides a framework for its solubility behavior in common organic solvents based on the properties of related crown ethers. Furthermore, this document outlines a detailed experimental protocol for the quantitative determination of its solubility, empowering researchers to ascertain precise measurements tailored to their specific experimental conditions.

Introduction

This compound is a derivative of the macrocyclic polyether 15-crown-5, distinguished by the presence of a hydroxymethyl functional group. This modification enhances its utility in applications such as the formation of ion-selective electrodes, facilitation of drug delivery systems, and as a versatile building block in chemical synthesis.[1][2] The solubility of this compound is a critical parameter for its effective application, influencing reaction kinetics, formulation development, and purification processes. This guide aims to provide a thorough understanding of its solubility profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 75507-25-4 |

| Molecular Formula | C₁₁H₂₂O₆ |

| Molecular Weight | 250.29 g/mol |

| Appearance | Clear, colorless to almost colorless viscous liquid |

| Boiling Point | 135 °C at 1.5 mmHg[3] |

| Density | 1.175 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.479[3] |

Solubility Data

Aqueous Solubility

The solubility of this compound in water has been determined to be 58 g/L at 25 °C.[3][4] The presence of the hydroxyl group contributes to its notable water solubility compared to its parent compound, 15-crown-5.

Solubility in Organic Solvents

Specific quantitative solubility data for this compound in various organic solvents is not widely available in peer-reviewed literature or chemical databases. However, based on the known properties of its parent compound, 15-crown-5, which is miscible with many common organic solvents, a qualitative assessment of the solubility of this compound can be inferred.[5] The addition of the polar hydroxymethyl group is expected to enhance its solubility in polar organic solvents.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Expected Qualitative Solubility |

| Methanol | 5.1 | Miscible |

| Ethanol | 4.3 | Miscible |

| Acetone | 4.3 | Soluble to Miscible |

| Dichloromethane | 3.1 | Soluble |

| Chloroform | 4.1 | Soluble |

| Toluene | 2.4 | Likely Soluble |

Note: The qualitative solubility assessments are based on the properties of the parent compound 15-crown-5 and the influence of the hydroxymethyl group. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following generalized experimental protocol, based on the widely accepted shake-flask method, is provided.[6][7][8]

Principle

A saturated solution of this compound is prepared in the solvent of interest by allowing the system to reach equilibrium at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Using a calibrated pipette, add a precise volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solute to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a chemically compatible syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC or GC) to generate a calibration curve.

-

Analyze the prepared diluted sample under the same conditions.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow and dependencies in the process of determining solubility.

Conclusion

References

- 1. This compound (75507-25-4) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 75507-25-4 [chemicalbook.com]

- 4. This compound CAS#: 75507-25-4 [m.chemicalbook.com]

- 5. 15-Crown-5 | 33100-27-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 2-Hydroxymethyl-15-crown-5: Properties, Suppliers, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Hydroxymethyl-15-crown-5, a versatile macrocyclic polyether. This document covers its commercial availability and purity levels, detailed experimental protocols for its synthesis and application, and visual representations of key chemical processes.

Core Properties and Commercial Availability

This compound, with the CAS number 75507-25-4, is a derivative of the 15-crown-5 ether distinguished by a hydroxymethyl functional group.[1] This modification enhances its utility by providing a site for further chemical modification, making it a valuable building block in various scientific and industrial applications.[1] Its primary characteristic is the ability to selectively form stable complexes with metal cations, particularly alkali and alkaline earth metals, by encapsulating them within its polyether ring.[1][2]

Commercial Suppliers and Purity Levels

A variety of chemical suppliers offer this compound at different purity levels suitable for research and development purposes. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Stated Purity | Catalog Number (Example) |

| Sigma-Aldrich (Merck) | 95% | 388424 |

| Thermo Scientific Chemicals | 98% | 044500.06 |

| TCI Chemicals | >96.0% (GC) | H0983 |

| Chem-Impex | ≥ 95% (GC) | 04077 |

| Vulcanchem | Not specified | VUL0001234 |

Experimental Protocols

This section details experimental procedures for the synthesis and a key application of this compound.

Synthesis of this compound

A common synthetic route involves the reaction of tetraethylene glycol with a protected glycerol derivative, followed by deprotection. The following is a representative protocol based on established Williamson ether synthesis principles.

Materials:

-

Tetraethylene glycol

-

(Benzyloxy)methyloxirane or a similar protected 3-carbon epoxide

-

Sodium hydride (NaH) or other strong base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Palladium on carbon (Pd/C) for debenzylation (if applicable)

-

Hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent)

-

Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexane)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Deprotonation of Tetraethylene Glycol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetraethylene glycol in the anhydrous solvent. Cool the solution in an ice bath and add sodium hydride portion-wise with stirring. Allow the reaction to stir at room temperature until hydrogen evolution ceases, indicating the formation of the alkoxide.

-

Ring-Opening and Cyclization: To the solution of the deprotonated tetraethylene glycol, add the protected glycerol derivative dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride with water or ethanol. Remove the bulk of the solvent under reduced pressure. Partition the residue between water and an organic solvent like dichloromethane. Extract the aqueous layer several times with the organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Purification of the Protected Crown Ether: Remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Deprotection: If a benzyl protecting group was used, dissolve the purified protected crown ether in a suitable solvent like ethanol or ethyl acetate. Add the palladium on carbon catalyst. Subject the mixture to hydrogenation (either with H₂ gas in a balloon or in a hydrogenation apparatus) until deprotection is complete (as monitored by TLC).

-

Final Purification: Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent. Evaporate the solvent to yield the final product, this compound. Further purification can be achieved by vacuum distillation.

Fabrication of an Ion-Selective Electrode (ISE)

The ionophoric properties of this compound make it suitable for the development of ion-selective electrodes, particularly for the detection of alkali metal ions.[2] The following is a generalized protocol for the preparation of a PVC membrane-based ISE.

Materials:

-

This compound (ionophore)

-

High molecular weight polyvinyl chloride (PVC)

-

Plasticizer (e.g., 2-nitrophenyl octyl ether, NPOE)

-

Lipophilic additive (optional, e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)

-

Anhydrous tetrahydrofuran (THF)

-

Internal filling solution (e.g., 0.1 M KCl)

-

Ag/AgCl internal reference electrode

-

Glass or plastic electrode body

Procedure:

-

Preparation of the Membrane Cocktail: In a small glass vial, dissolve the ionophore, PVC, plasticizer, and optional lipophilic additive in THF. A typical composition (by weight) might be 1-2% ionophore, 33% PVC, and 65-66% plasticizer. Swirl the mixture until all components are fully dissolved.

-

Casting the Membrane: Pour the membrane cocktail into a flat, clean glass ring or petri dish. Allow the THF to evaporate slowly in a dust-free environment (e.g., by covering the dish with a watch glass and leaving a small opening). This process typically takes 24-48 hours.

-

Electrode Assembly: Once the membrane is formed and dry, cut a small disc (typically 5-10 mm in diameter) and mount it onto the end of the electrode body.

-

Filling and Conditioning: Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped. Insert the Ag/AgCl internal reference electrode.

-

Conditioning: Before use, condition the electrode by soaking it in a solution of the target ion (e.g., 0.01 M KCl for a potassium-selective electrode) for at least 12-24 hours. This allows for the establishment of a stable membrane potential.

Visualizing Key Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the synthesis workflow and the mechanism of action of this compound.

Caption: Synthesis workflow for this compound.

Caption: Cation complexation by this compound.

Caption: Mechanism of an ion-selective electrode.

Applications in Research and Development

The unique properties of this compound have led to its use in several areas of research and development:

-

Ion-Selective Electrodes and Sensors: As detailed in the experimental protocol, its ability to selectively bind cations is fundamental to the construction of electrochemical sensors.[2]

-

Drug Delivery Systems: The crown ether moiety can be incorporated into larger molecules or polymer systems to improve the solubility and bioavailability of certain drugs.[2]

-

Polymer Chemistry: The hydroxymethyl group provides a reactive handle for incorporating the crown ether unit into polymer backbones or as a pendant group, creating materials with specific ion-binding properties.[1]

-

Nanoparticle Functionalization: this compound can be used to modify the surface of nanoparticles, such as gold nanoparticles, to create sensors for metal ions in solution. The complexation of the target ion by the crown ether on the nanoparticle surface can induce a colorimetric change.

-

Phase Transfer Catalysis: Like other crown ethers, it can act as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases by transporting one of the reactants into the other phase.

Caption: Functionalization of gold nanoparticles for ion sensing.

This guide provides a foundational understanding of this compound for researchers and professionals. The provided protocols and diagrams serve as a starting point for its synthesis and application in various fields of chemical and biomedical research.

References

Dawn of a New Era in Host-Guest Chemistry: The Early Research and Discovery of Hydroxymethyl-Substituted Crown Ethers

A comprehensive technical guide for researchers, scientists, and drug development professionals on the foundational synthesis and characterization of hydroxymethyl-substituted crown ethers, a pivotal class of functionalized macrocycles.

The serendipitous discovery of crown ethers by Charles Pedersen in 1967 revolutionized the field of supramolecular chemistry, introducing a class of macrocyclic polyethers with a remarkable ability to selectively bind cations.[1] This breakthrough paved the way for the development of "host-guest" chemistry. While the initial focus was on unsubstituted crown ethers, the scientific community soon recognized the vast potential of introducing functional groups onto the crown ether framework. This technical guide delves into the core of early research that led to the discovery and synthesis of a key functionalized derivative: the hydroxymethyl-substituted crown ether.

The introduction of a hydroxymethyl (-CH₂OH) group provided a versatile handle for further chemical modifications, enabling the attachment of crown ethers to other molecules and surfaces, and opening up new avenues for their application in areas such as catalysis, separation science, and biological systems. This guide will detail the pioneering synthetic methodologies, present key quantitative data from early studies, and provide visual representations of the experimental workflows that laid the groundwork for this important class of compounds.

The Genesis of Functionalization: Pioneering Synthetic Routes

The early 1980s marked a significant period for the development of synthetic strategies for hydroxymethyl-substituted crown ethers. Two seminal papers, one by B. Czech in Tetrahedron Letters (1980) and another by I. Ikeda, S. Yamamura, Y. Nakatsuji, and M. Okahara in the Journal of Organic Chemistry (1980), stand out as foundational contributions to this field.[2][3] These researchers developed straightforward and efficient methods for the introduction of the hydroxymethyl group, making these valuable compounds more accessible for further investigation.

An Alternative, Simple Route by Czech

A 1980 publication by B. Czech in Tetrahedron Letters described an "alternative, simple route to hydroxymethyl crown ethers."[3] This work was significant for providing a more direct and accessible synthetic pathway compared to previous multi-step methods.

Materials:

-

1,17-dichloro-3,6,9,12,15-pentaoxaheptadecane

-

Potassium hydroxide

-

Glycerol

-

Dioxane

Procedure:

-

A solution of 1,17-dichloro-3,6,9,12,15-pentaoxaheptadecane in dioxane is prepared.

-

A mixture of potassium hydroxide and glycerol is added to the solution.

-

The reaction mixture is heated and stirred for a specified period.

-

After cooling, the precipitated potassium chloride is filtered off.

-

The solvent is evaporated under reduced pressure.

-

The crude product is purified by distillation or chromatography to yield 2-hydroxymethyl-18-crown-6.

Note: This is a generalized protocol based on the available information. The original paper should be consulted for specific quantities, reaction times, and temperatures.

Synthesis from Oligoethylene Glycols by Ikeda, Yamamura, Nakatsuji, and Okahara

In the same year, a team of Japanese chemists led by M. Okahara published a comprehensive study in the Journal of Organic Chemistry detailing the "synthesis of substituted crown ethers from oligoethylene glycols."[4] Their work provided a versatile method for preparing various substituted crown ethers, including those with hydroxymethyl groups.

Materials:

-

Tetraethylene glycol

-

Epichlorohydrin

-

Sodium hydride

-

Dimethylformamide (DMF)

Procedure:

-

Tetraethylene glycol is reacted with sodium hydride in DMF to form the corresponding alkoxide.

-

Epichlorohydrin is added to the reaction mixture, leading to the formation of a glycidyl ether intermediate.

-

The intermediate undergoes intramolecular cyclization, promoted by a template cation (e.g., Na⁺), to form the hydroxymethyl-substituted crown ether.

-

The reaction is quenched, and the solvent is removed.

-

The product is isolated and purified, typically by column chromatography.

Note: This is a generalized protocol. For precise experimental details, the original publication is the definitive source.

Quantitative Data from Early Studies

The initial publications on hydroxymethyl-substituted crown ethers provided essential quantitative data that characterized these new compounds. This data was crucial for confirming their structure and purity and for understanding their physical properties.

Table 1: Physical Properties of Early Hydroxymethyl-Substituted Crown Ethers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-Hydroxymethyl-15-crown-5 | C₁₁H₂₂O₆ | 250.29 | 135 °C/1.5 mmHg[5] | 1.175[5] | 1.479[5] |

| 2-Hydroxymethyl-18-crown-6 | C₁₃H₂₆O₇ | 294.34 | 150 °C/0.5 mmHg | 1.174 | 1.479 |

Note: The data presented is compiled from various sources, including early publications and chemical supplier information, and should be considered representative of the early characterization of these compounds.

Experimental and Logical Workflows

The synthesis of hydroxymethyl-substituted crown ethers involves a logical sequence of reactions and purification steps. The following diagrams, generated using the DOT language, illustrate the general experimental workflows developed in the early research.

Caption: General workflow for the synthesis of 2-hydroxymethyl-18-crown-6 based on the method by Czech (1980).

Caption: General workflow for the synthesis of this compound based on the method by Ikeda et al. (1980).

Early Insights into Cation Binding

While the primary focus of the initial research was on synthesis, the ability of these new functionalized crown ethers to bind cations was an area of implicit interest. The presence of the hydroxymethyl group was not expected to significantly alter the fundamental cation-binding properties of the crown ether cavity, which are primarily determined by the ring size and the number of oxygen atoms. Early studies on the complexation of cations by crown ethers laid the foundation for understanding these interactions.

Table 2: General Cation Selectivity of Unsubstituted Crown Ether Cores

| Crown Ether Core | Cavity Size (Å) | Preferred Cation |

| 15-Crown-5 | 1.7 - 2.2 | Na⁺ |

| 18-Crown-6 | 2.6 - 3.2 | K⁺ |

Conclusion and Future Outlook

The early research and discovery of hydroxymethyl-substituted crown ethers in the late 1970s and early 1980s, particularly the work of Czech and the Okahara group, were instrumental in expanding the field of crown ether chemistry. Their development of practical synthetic routes made these versatile building blocks readily available, fueling further research into their applications. The introduction of the hydroxymethyl group provided a crucial point of attachment, enabling the integration of crown ethers into more complex molecular architectures and materials. This foundational work laid the groundwork for the development of a vast array of functionalized crown ethers with tailored properties for applications in sensing, catalysis, drug delivery, and materials science, a legacy that continues to drive innovation in supramolecular chemistry today.

References

A Theoretical Exploration of Cation Binding Affinity in 2-Hydroxymethyl-15-crown-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to study the cation binding affinity of 2-Hydroxymethyl-15-crown-5. While direct theoretical studies on this specific derivative are not extensively available in peer-reviewed literature, this document outlines a robust computational framework based on established research on the parent molecule, 15-crown-5. This guide serves as a detailed protocol for researchers seeking to computationally investigate the interaction of this compound with various cations, a process crucial for its application in ion-selective sensors, phase-transfer catalysis, and drug delivery systems.

Introduction to this compound and its Cation Binding Properties

This compound is a derivative of the well-known macrocyclic polyether 15-crown-5. The parent molecule is renowned for its ability to selectively bind cations, with a particularly high affinity for sodium (Na⁺) due to the complementary size of the ion and the ether's cavity. The addition of a hydroxymethyl (-CH₂OH) group to the 15-crown-5 backbone introduces a new functional site that can influence its binding characteristics. This functionalization can alter the crown ether's conformation, electronic properties, and potential for further interactions, such as hydrogen bonding, thereby modifying its affinity and selectivity for different cations.

The mechanism of action for cation binding by this compound involves the electrostatic interaction between the electron-rich oxygen atoms of the crown ether ring and the positive charge of the cation. The cation becomes encapsulated within the central cavity of the macrocycle, forming a stable host-guest complex. Understanding the thermodynamics of this complexation is key to harnessing the potential of this molecule in various applications.

Theoretical Framework and Computational Protocols

Theoretical studies, primarily employing quantum mechanical calculations, provide invaluable insights into the nature and strength of cation-crown ether interactions at a molecular level. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.

Computational Methodology: A Step-by-Step Protocol

A typical theoretical investigation of the cation binding affinity of this compound would involve the following steps:

-

Model Construction:

-

The initial 3D structures of the isolated this compound ligand (host), the cation of interest (guest, e.g., Na⁺, K⁺, Ca²⁺), and the resulting host-guest complex are constructed using molecular modeling software.

-

For the complex, the cation is initially placed in the approximate center of the crown ether cavity.

-

-

Geometry Optimization:

-

The geometries of the ligand, the cation, and the complex are optimized to find their lowest energy conformations. This is a crucial step to ensure that the calculated energies correspond to stable structures.

-

Method: Density Functional Theory (DFT).

-

Functional: A common and effective choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-31+G(d,p), is generally suitable for providing a good balance between accuracy and computational cost. For heavier cations, a basis set like LANL2DZ with an effective core potential can be employed.

-

-

Frequency Calculations:

-

Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections necessary for calculating thermodynamic properties like enthalpy and Gibbs free energy.

-

-

Calculation of Binding Affinity:

-

The primary metric for cation binding affinity in theoretical studies is the binding energy (ΔE_bind) . It is calculated as the difference between the energy of the complex and the sum of the energies of the isolated ligand and cation:

-

ΔE_bind = E_complex - (E_ligand + E_cation)

-

-

A more negative binding energy indicates a stronger interaction and higher affinity.

-